Bienvenue dans la boutique en ligne BenchChem!

3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Physicochemical differentiation Lipophilicity Drug-likeness

3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-43-9) is a synthetic benzamide derivative bearing a 2-substituted 1,2,3-triazole moiety. With molecular formula C17H14Cl2N4O and molecular weight 361.23 g/mol, this compound is classified within the broader triazole benzamide chemotype, a scaffold heavily represented in patents targeting Parkin ligase modulation (US10308617B2) and lysophosphatidic acid receptor (LPAR) antagonism (US9321738B2).

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.23
CAS No. 2034548-43-9
Cat. No. B2730656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
CAS2034548-43-9
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24)
InChIKeyQNGKEXGVKYYOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-43-9): A Halogenated Triazole Benzamide for Parkin Ligase and LPAR Antagonist Research


3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-43-9) is a synthetic benzamide derivative bearing a 2-substituted 1,2,3-triazole moiety. With molecular formula C17H14Cl2N4O and molecular weight 361.23 g/mol, this compound is classified within the broader triazole benzamide chemotype, a scaffold heavily represented in patents targeting Parkin ligase modulation (US10308617B2) and lysophosphatidic acid receptor (LPAR) antagonism (US9321738B2) [1] [2]. The 3,4-dichloro substitution on the benzamide phenyl ring, combined with the specific 2H-1,2,3-triazol-2-yl regioisomeric attachment at the ethyl linker, differentiates it from closely related analogs carrying alternative halogen or unsubstituted patterns, and situates it within the Markush claims of multiple patent families relevant to oncology and inflammatory disease programs .

Why 3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide Cannot Be Replaced by Unsubstituted or Fluoro-Analogs in Structure-Activity Investigations


Within the triazole benzamide series, the identity and position of halogen substituents on the terminal benzamide ring are not interchangeable without altering critical molecular recognition properties. The 3,4-dichloro pattern confers a distinct combination of lipophilicity (estimated AlogP ~3.5-4.0), steric bulk (van der Waals volume contribution from two chlorine atoms), and electronic character (sigma-electron-withdrawing effect, σm ~0.37, σp ~0.23) that is fundamentally different from the 3,4-difluoro analog (AlogP ~2.5-3.0, stronger inductive withdrawal, smaller atomic radius) or the unsubstituted parent (AlogP ~2.0-2.5, minimal electronic perturbation) . These differences directly impact target binding, selectivity, and pharmacokinetic behavior. Published DHODH inhibitor series within the same triazole benzamide chemotype demonstrate that para-halogen substitution can shift IC50 values by >10-fold, confirming that even ostensibly conservative replacements are not functionally equivalent [1].

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-43-9) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 3,4-Dichloro vs. 3,4-Difluoro vs. Unsubstituted Triazole Benzamide Analogs

The 3,4-dichloro substitution pattern on the benzamide ring of the target compound (CAS 2034548-43-9) increases molecular weight (+68.89 Da vs. unsubstituted analog CAS 2034558-71-7; +32.91 Da vs. 3,4-difluoro analog CAS 2034558-89-7) and estimated lipophilicity (AlogP increase of approximately 1.0-1.5 log units vs. unsubstituted; ~0.5-1.0 vs. difluoro) . The higher lipophilicity of the dichloro congener is expected to enhance passive membrane permeability but reduce aqueous solubility, a trade-off critical for cell-based assay performance and in vivo exposure [1]. These differences are not merely incremental; they can shift equilibrium solubility by an estimated 3- to 10-fold between the dichloro and unsubstituted members of this series.

Physicochemical differentiation Lipophilicity Drug-likeness

Patent-Defined Scope Positioning: Parkin Ligase Activation and LPAR Antagonism Claims Covering 3,4-Dichloro Triazole Benzamides

The target compound (CAS 2034548-43-9) falls within the Markush structure of Formula (I) in US10308617B2, where R1 encompasses halogen-substituted phenyl, and within the general scope of US9321738B2 (N-alkyltriazole LPAR antagonists), where the 3,4-dichlorophenyl group is explicitly exemplified as a preferred embodiment for LPAR1 binding [1] [2]. The BindingDB entry for the LPAR antagonist series reports IC50 = 18 nM (FLIPR calcium flux assay, LPAR1) for an N-alkyltriazole benzamide analog, establishing the potency benchmark for this chemotype [3]. The 2H-1,2,3-triazol-2-yl regioisomer (vs. 1H-triazol-1-yl) present in the target compound provides a distinct spatial orientation of the triazole ring, which has been shown in analogous orexin receptor antagonist series to alter subtype selectivity profiles by >50-fold between OX1 and OX2 receptors [4].

Parkin ligase LPAR antagonist Patent landscape

Halogen-Dependent Electronic Effects: Sigma-Withdrawing and Halogen-Bonding Differentiation of 3,4-Dichloro vs. 3,4-Difluoro Benzamide Analogs

The 3,4-dichloro substitution provides a fundamentally different electronic profile compared to 3,4-difluoro. Chlorine substituents exhibit moderate sigma-electron withdrawal (Hammett σm = 0.37, σp = 0.23) with significant polarizability (α = 2.18 ų per Cl), enabling halogen bonding interactions with backbone carbonyls in protein binding pockets [1]. In contrast, fluorine (σm = 0.34, σp = 0.06; α = 0.56 ų) provides stronger inductive withdrawal at the meta position but negligible polarizability and halogen-bonding capacity [2]. In published triazole benzamide DHODH inhibitor series, compounds with para-chloro substitution achieved IC50 values of 2.1 μM against hDHODH, while the structure-activity analysis explicitly identified para-substitution as a critical determinant of potency, with halogen identity affecting activity by >3-fold [3]. The 3,4-dichloro pattern of the target compound combines both meta and para electronic effects, a dual-substitution profile not achievable with the mono-substituted or difluoro analogs.

Halogen bonding Electronic effects SAR

Topological Polar Surface Area and Hydrogen Bond Capacity: 3,4-Dichloro vs. 3-Methylsulfanyl Triazole Benzamide Comparator

The topological polar surface area (TPSA) of the target 3,4-dichloro compound (CAS 2034548-43-9) is calculated as approximately 60.0 Ų, identical within the triazole benzamide scaffold core to the 3-methylsulfanyl analog (CAS 2034406-23-8; TPSA ~60.0 Ų) but with fundamentally different hydrogen bond acceptor character [1]. The dichloro substituents contribute zero additional H-bond donors or acceptors beyond the core amide (1 donor, 2 acceptors) and triazole ring nitrogens, whereas the methylsulfanyl analog introduces a thioether sulfur capable of weak H-bond acceptance and distinct metabolic liability (CYP450-mediated S-oxidation) . Both compounds share the same TPSA value, positioning them within the favorable range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) per the Veber and Pardridge rules. However, the metabolic stability profile is predicted to favor the dichloro analog due to the absence of the oxidatively labile thioether moiety [2].

TPSA Hydrogen bonding Oral bioavailability prediction

Recommended Application Scenarios for 3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-43-9) Based on Quantitative Differentiation Evidence


Parkin Ligase Activation Screening and Ubiquitin-Proteasome Pathway Research

Based on its structural inclusion within Formula (I) of US10308617B2 (Parkin ligase modulator patent family assigned to AN2H Discovery), this compound is a relevant tool for Parkin ligase activation assays [1]. The 3,4-dichloro substitution provides the lipophilicity and halogen-bonding capacity (Cl polarizability α = 2.18 ų) needed for probing the Zn-finger domains of Parkin, where halogenated aromatic residues have been shown to engage in critical binding interactions. Researchers should prioritize this compound over the 3,4-difluoro analog when investigating structure-activity relationships that depend on halogen polarizability rather than pure inductive electronic effects, as the dichloro pattern offers a >3.9-fold higher atomic polarizability per substituent [2].

LPAR1 Antagonist Lead Optimization and Inflammatory Disease Modeling

The compound's structural alignment with the N-alkyltriazole LPAR antagonist chemotype (US9321738B2, Roche) positions it for use in LPAR1-mediated inflammatory disease research, including pulmonary fibrosis models [3]. The class-level benchmark IC50 of 18 nM (FLIPR calcium flux assay, LPAR1) for N-alkyltriazole benzamide analogs establishes a reference potency expectation for this scaffold [4]. The 2H-1,2,3-triazol-2-yl regioisomerism of this compound provides a distinct spatial orientation that has been shown in related GPCR triazole series (orexin receptors) to alter subtype selectivity profiles by >50-fold, making it a valuable probe for investigating LPAR subtype selectivity [5].

Halogen Bonding SAR Studies in Medicinal Chemistry CampaIgns

For structure-based drug design programs investigating halogen bonding as a molecular recognition strategy, this compound serves as an ideal probe due to its 3,4-dichloro substitution pattern [6]. Unlike the 3,4-difluoro analog (CAS 2034558-89-7) which has negligible halogen-bonding capacity due to fluorine's low polarizability (α = 0.56 ų), the dichloro analog enables investigation of chlorine-mediated halogen bonding (σ-hole interactions) with protein backbone carbonyls and side-chain oxygen atoms. The intermediate Hammett σ values (Σσ = 0.60) avoid excessive electron withdrawal that could compromise metabolic stability while still providing sufficient σ-hole depth for directional halogen bond formation. This compound should be selected over the fluoro analog whenever halogen bonding is hypothesized as a key binding determinant.

Comparative Metabolic Stability Profiling Against Sulfur-Containing Triazole Benzamide Analogs

When selecting a triazole benzamide probe for in vivo pharmacokinetic or efficacy studies, the 3,4-dichloro analog (CAS 2034548-43-9) should be preferred over the 3-methylsulfanyl comparator (CAS 2034406-23-8) due to the predicted metabolic stability advantage conferred by the absence of the CYP450-mediated S-oxidation liability inherent to thioether functionalities [7]. Both compounds share identical TPSA (~60.0 Ų) and comparable predicted passive permeability characteristics, but the dichloro analog is expected to exhibit superior metabolic stability in liver microsome and hepatocyte assays, reducing confounding factors in in vivo pharmacological readouts. This makes it the superior choice for studies where metabolic robustness is a primary selection criterion.

Quote Request

Request a Quote for 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.